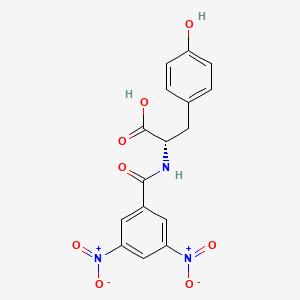
N-(3,5-Dinitrobenzoyl)tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-Dinitrobenzoyl)tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C16H13N3O8 and its molecular weight is 375.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
Inhibitory Effects on Receptors
Research has demonstrated that the isomers of 3,5-dinitro-o-tyrosine can differentially bind to specific receptors. For instance, the S-isomer has shown to be significantly more potent than the R-isomer in inhibiting AMPA receptors, which are critical in mediating excitatory neurotransmission in the brain. This differential binding suggests potential applications in designing drugs targeting neurological disorders .
Analgesic Potency
The compound has been studied for its role in enhancing the analgesic properties of certain peptides. For example, D-amino acid-containing peptides have exhibited higher affinity for µ-type opiate receptors when modified with N-(3,5-dinitrobenzoyl)tyrosine. This modification could lead to the development of more effective pain management therapies .
Analytical Chemistry Applications
Chiral Separation
this compound derivatives serve as chiral selectors in high-performance liquid chromatography (HPLC). They have been successfully used to resolve enantiomers of various compounds, including pharmaceuticals like albendazole sulfoxide. The ability to separate enantiomers is crucial for drug development as different enantiomers can exhibit vastly different biological activities .
Derivatization Techniques
The compound has been utilized in solid-phase derivatization techniques for amines and amino acids. By immobilizing the 3,5-dinitrobenzoyl group on a polymeric activated ester, researchers can enhance the detection and analysis of these compounds without the complications associated with solution-phase derivatization . This method improves chromatographic performance and minimizes sample handling.
Biochemical Research
Protein Modification
this compound is employed in studies focusing on tyrosine-specific chemical modifications within proteins. These modifications can alter protein function and stability, providing insights into enzyme activity and protein interactions under various conditions. Such studies are fundamental for understanding biochemical pathways and developing biotechnological applications .
Cosmetic Formulation
Although primarily noted for its applications in pharmacology and analytical chemistry, this compound's properties may also extend to cosmetic formulations. Its potential as an antimicrobial agent and skin-conditioning component could be explored further within cosmetic science to enhance product efficacy and safety .
Summary of Key Findings
| Application Area | Details |
|---|---|
| Pharmacology | Potent receptor inhibition; enhanced analgesic properties through peptide modification |
| Analytical Chemistry | Chiral separation of enantiomers; solid-phase derivatization techniques |
| Biochemical Research | Tyrosine-specific modifications affecting protein function |
| Cosmetic Formulation | Potential use as an antimicrobial agent; skin-conditioning properties |
Case Studies
-
Chiral Separation of Albendazole Sulfoxide
A study demonstrated that using this compound as a chiral selector allowed for effective resolution of albendazole sulfoxide enantiomers, highlighting its utility in pharmaceutical analysis . -
Modification of Opiate Peptides
Research indicated that incorporating this compound into peptide structures increased their binding affinity for opiate receptors significantly, suggesting new avenues for pain relief therapies .
属性
CAS 编号 |
86091-65-8 |
|---|---|
分子式 |
C16H13N3O8 |
分子量 |
375.29 g/mol |
IUPAC 名称 |
(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H13N3O8/c20-13-3-1-9(2-4-13)5-14(16(22)23)17-15(21)10-6-11(18(24)25)8-12(7-10)19(26)27/h1-4,6-8,14,20H,5H2,(H,17,21)(H,22,23)/t14-/m0/s1 |
InChI 键 |
DCSVEDZIOSFADB-AWEZNQCLSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Key on ui other cas no. |
86091-65-8 |
同义词 |
DNB-Tyr N-(3,5-dinitrobenzoyl)tyrosine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















